molecular formula C10H10Cl2OS B1303813 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone CAS No. 105917-69-9

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone

Cat. No. B1303813
M. Wt: 249.16 g/mol
InChI Key: XQSKSCLAIKCMEB-UHFFFAOYSA-N
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Description

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone is a chemical compound with the molecular formula C10H10Cl2OS . It has a molecular weight of 249.16 g/mol.


Molecular Structure Analysis

The molecular structure of 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone consists of a phenyl ring substituted with two chlorine atoms, an ethylsulfanyl group, and an ethanone group .


Physical And Chemical Properties Analysis

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone has a molecular weight of 249.16 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Treatment of Organic Pollutants

Research in this domain often explores the remediation or degradation of persistent organic pollutants present in industrial wastewater. Enzymatic approaches leveraging redox mediators have shown promise in enhancing the degradation efficiency of recalcitrant compounds. Redox mediators function to expand the range of substrates that can be effectively treated by various oxidoreductive enzymes, including laccases and peroxidases, thus offering a potential application area for diverse organic compounds in environmental remediation efforts (Husain & Husain, 2007).

Chemosensors

The development of chemosensors for detecting various analytes is a significant area of research. Compounds based on specific chemical structures, like 4-methyl-2,6-diformylphenol, have been utilized to create sensitive and selective sensors for metal ions, anions, and neutral molecules. The versatility and effectiveness of these chemosensors underline the potential utility of structurally complex organic compounds in analytical chemistry and environmental monitoring applications (Roy, 2021).

Advanced Oxidation Processes (AOPs)

The degradation of acetaminophen, a common pharmaceutical contaminant, through advanced oxidation processes highlights the effectiveness of AOPs in breaking down complex organic compounds in water. This research area elucidates the pathways, by-products, and biotoxicity of the degradation process, offering insights into how organic compounds can be effectively neutralized in aquatic environments. Understanding the degradation mechanisms and the impact of by-products is crucial for environmental safety and pollution management (Qutob et al., 2022).

Safety And Hazards

The specific safety and hazards associated with 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone are not provided in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

1-(2,3-dichloro-4-ethylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2OS/c1-3-14-8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSKSCLAIKCMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(C=C1)C(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377373
Record name 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone

CAS RN

105917-69-9
Record name 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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